molecular formula C20H21N3O2S B2660194 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1424755-26-9

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2660194
CAS RN: 1424755-26-9
M. Wt: 367.47
InChI Key: UIYSEUUWFIISMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide”, there are related compounds that have been synthesized. For instance, “2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide” was synthesized in 90% yield from condensation of equimolar equivalents of “1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde” and “2-cyanoacetamide” in boiling ethanol under basic condition for 45 minutes .

Mechanism of Action

The mechanism of action of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or receptors involved in the disease process. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression. Additionally, the compound has been shown to have anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide in lab experiments include its potential therapeutic applications and its diverse pharmacological properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide. One possible direction is to study the compound's potential therapeutic applications in other disease conditions, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has been reported in the literature. The synthesis involves the reaction of 3-(cyclohexylmethoxy)aniline with 2-bromoacetic acid to obtain the intermediate product. The intermediate product is then reacted with thioamide and potassium carbonate to obtain the final product. The yield of the final product is reported to be around 70%.

Scientific Research Applications

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has shown potential therapeutic applications in various disease conditions. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial activity against various bacterial strains.

properties

IUPAC Name

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c21-13-17(19(24)23-20-22-9-10-26-20)11-16-7-4-8-18(12-16)25-14-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYSEUUWFIISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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